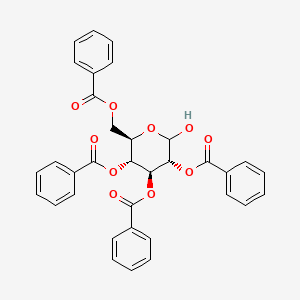
2,3,4,6-Tetrabenzoyl-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetrabenzoyl-D-glucopyranose is a derivative of D-glucopyranose, a form of glucose. This compound is characterized by the presence of four benzoyl groups attached to the glucose molecule. It is commonly used in organic synthesis and serves as a building block for various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetrabenzoyl-D-glucopyranose can be synthesized through the esterification of D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the compound is produced using similar esterification methods but on a larger scale. The process involves the use of automated reactors and continuous monitoring to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,3,4,6-Tetrabenzoyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of hydroxyl derivatives .
科学的研究の応用
Pharmaceutical Applications
2,3,4,6-Tetrabenzoyl-D-glucopyranose serves as a crucial pharmaceutical intermediate. It is utilized in the synthesis of various compounds aimed at treating diseases such as Alzheimer's disease and diabetes. The compound's ability to facilitate glycosylation reactions makes it valuable for creating glucosyl derivatives that are essential in drug formulation.
Synthesis of Glycosyl Derivatives
The compound can be activated using trifluoroacetic anhydride to react with silyl enol ethers or allyl silanes in the presence of Lewis acids. This reaction generates α-configured C-D-glucopyranosyl derivatives, which are important for the synthesis of complex carbohydrates used in pharmaceuticals .
Additionally, this compound can react with activated aromatic nucleophiles to produce β-anomers. This versatility allows for the synthesis of various glycosides that have therapeutic applications .
Synthesis of Antibiotics
Research has demonstrated that this compound can be used to synthesize antibiotics such as (+)-nojirimycin. This antibiotic is significant for its role in inhibiting glycosidases and has implications in treating viral infections and cancer .
Enzyme Inhibition Studies
Studies have focused on the enzyme inhibitory potential of derivatives synthesized from this compound. For instance, compounds derived from this glucopyranose derivative have been evaluated for their ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. Inhibiting this enzyme can help manage postprandial hyperglycemia in type 2 diabetes mellitus patients .
Summary of Applications
| Application | Description |
|---|---|
| Pharmaceutical Intermediate | Used in the synthesis of drugs for Alzheimer's disease and diabetes treatment. |
| Glycosylation Reactions | Facilitates the formation of α- and β-glycosides through reactions with various nucleophiles. |
| Antibiotic Synthesis | Enables the production of antibiotics like (+)-nojirimycin that target glycosidases. |
| Enzyme Inhibition | Exhibits potential as an α-glucosidase inhibitor aiding in diabetes management strategies. |
作用機序
The mechanism of action of 2,3,4,6-Tetrabenzoyl-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The benzoyl groups enhance the compound’s stability and facilitate its binding to molecular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with benzyl groups instead of benzoyl groups.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Contains acetyl groups instead of benzoyl groups.
2,3,4,6-Tetra-O-methyl-D-glucopyranose: Features methyl groups instead of benzoyl groups.
Uniqueness
2,3,4,6-Tetrabenzoyl-D-glucopyranose is unique due to its benzoyl groups, which provide enhanced stability and reactivity compared to other derivatives. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
特性
分子式 |
C34H28O10 |
|---|---|
分子量 |
596.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34?/m1/s1 |
InChIキー |
FCDYAJBVISGNLC-RIKJQNKOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















